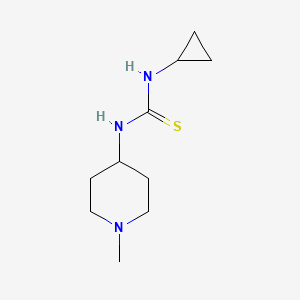
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is not fully understood. However, it has been shown to act as an inhibitor of various enzymes, including histone deacetylases and phosphodiesterases. These enzymes play a crucial role in various cellular processes, including gene expression, cell signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide vary depending on the specific research application. In neuroscience, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide is its potential as a lead compound for drug discovery. This compound has been shown to have a wide range of pharmacological activities, making it a promising candidate for developing new drugs with improved efficacy and safety profiles. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide. One direction is to further study its mechanism of action and identify specific targets for its pharmacological activities. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, this compound could be studied in combination with other drugs to enhance its therapeutic effects. Overall, the potential applications of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide make it a promising candidate for future scientific research.
Métodos De Síntesis
The synthesis of 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide involves several steps, including the reaction of 3-fluoro-4-methylbenzoyl chloride with ethylamine to form 3-fluoro-4-methyl-N-ethylbenzamide. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-fluoro-4-methyl-N-ethyl-N-hydroxybenzamide, which is further reacted with isobutyl chloroformate to form 3-fluoro-4-methyl-N-ethyl-N-(isobutoxycarbonyl)hydroxybenzamide. Finally, this intermediate is reacted with methyl isoxazole-4-carboxylate to form 3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide.
Aplicaciones Científicas De Investigación
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-4-isoxazolecarboxamide has potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been shown to have anticancer properties and has been studied as a potential chemotherapeutic agent. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved pharmacological properties.
Propiedades
IUPAC Name |
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-4-12-13(9(3)19-17-12)14(18)16-10-6-5-8(2)11(15)7-10/h5-7H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYXSSIUQORHBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)C)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-N-(3-fluoro-4-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(cyanomethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B5878971.png)
![4-({[(2,6-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5878978.png)



![N-[4-(benzyloxy)phenyl]-2-methoxyacetamide](/img/structure/B5879007.png)
![N-(3-chlorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5879026.png)


